molecular formula C8H14O2 B13611638 1-(Sec-butyl)cyclopropane-1-carboxylic acid

1-(Sec-butyl)cyclopropane-1-carboxylic acid

Katalognummer: B13611638
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: KQBDXOLTJMYTLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Sec-butyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a sec-butyl group and a carboxylic acid functional group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .

Vorbereitungsmethoden

The synthesis of 1-(sec-butyl)cyclopropane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically involve the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of suitable alkenes followed by purification processes to isolate the desired product .

Analyse Chemischer Reaktionen

1-(Sec-butyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Sec-butyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 1-(sec-butyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(Sec-butyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:

The presence of the sec-butyl group in this compound imparts unique hydrophobic properties and influences its chemical behavior compared to other cyclopropane derivatives.

Eigenschaften

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

1-butan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI-Schlüssel

KQBDXOLTJMYTLN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1(CC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.